N-carbamoyl-2-cyano-butanamide

Catalog No.
S9063702
CAS No.
88866-04-0
M.F
C6H9N3O2
M. Wt
155.15 g/mol
Availability
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N-carbamoyl-2-cyano-butanamide

CAS Number

88866-04-0

Product Name

N-carbamoyl-2-cyano-butanamide

IUPAC Name

N-carbamoyl-2-cyanobutanamide

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C6H9N3O2/c1-2-4(3-7)5(10)9-6(8)11/h4H,2H2,1H3,(H3,8,9,10,11)

InChI Key

HZRRQDKNPFKIHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)C(=O)NC(=O)N

Precursor Selection: 4-(4-(Bis(2-Chloroethyl)Amino)Phenyl)Butanoic Acid

The synthesis of N-carbamoyl-2-cyano-butanamide begins with the selection of 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid as a key precursor. This compound provides a phenylbutanoic acid backbone, which facilitates the introduction of the carbamoyl and cyano functional groups through subsequent reactions. The chlorine atoms on the ethyl groups enhance reactivity during acylation, while the aromatic ring stabilizes intermediates through resonance effects [6].

Recent studies emphasize the importance of precursor purity in determining final product yield. Impurities in the phenylbutanoic acid derivative can lead to side reactions, such as unintended cross-linking or incomplete functionalization. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy are critical for verifying the structural integrity of the precursor before proceeding to acylation [6].

Acylation Techniques Using Thionyl Chloride and Ethanol

Acylation of the precursor is typically achieved using thionyl chloride (SOCl₂), a reagent known for converting carboxylic acids to reactive acyl chlorides. In anhydrous ethanol, thionyl chloride reacts with 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid to form the corresponding acid chloride, which subsequently undergoes nucleophilic attack by ethanol to yield an ethyl ester intermediate [6].

Reaction Conditions:

  • Molar Ratio: A 1:1.2 ratio of precursor to thionyl chloride ensures complete conversion.
  • Temperature: Reactions are conducted at 0–5°C to minimize side reactions.
  • Solvent: Anhydrous ethanol serves as both solvent and nucleophile, eliminating the need for additional bases [6].

Post-reaction, the mixture is stirred at room temperature for 4–5 hours to ensure complete esterification. Ethanol is then removed under reduced pressure, leaving the ester intermediate for further functionalization [5].

Condensation Reactions with Thiocarbohydrazide and Cyanoacetyl Urea

The ester intermediate undergoes condensation with thiocarbohydrazide and cyanoacetyl urea to introduce the carbamoyl and cyano groups. Thiocarbohydrazide acts as a bridging agent, linking the ester to cyanoacetyl urea through nucleophilic substitution.

Mechanistic Insights:

  • Thiocarbohydrazide Activation: The hydrazine groups in thiocarbohydrazide react with the ester’s carbonyl carbon, forming a thiourea linkage.
  • Cyanoacetyl Urea Incorporation: Cyanoacetyl urea donates the cyano group via a nucleophilic addition-elimination mechanism, facilitated by the electron-withdrawing nature of the urea moiety [2].

Optimization Parameters:

  • Stoichiometry: A 1:1 ratio of ester to thiocarbohydrazide prevents over-substitution.
  • Reaction Time: 6–8 hours at 60°C ensures complete conversion.

Optimization of Solvent Systems (Ethanol, Glacial Acetic Acid)

Solvent selection critically influences reaction kinetics and product stability. Ethanol and glacial acetic acid are preferred due to their polarity and ability to dissolve both polar and non-polar intermediates.

Table 1: Solvent Performance Comparison

SolventDielectric ConstantBoiling Point (°C)Reaction Yield (%)
Ethanol24.378.592.5
Glacial Acetic Acid6.211888.7

Ethanol’s higher dielectric constant enhances ionic interactions, accelerating acylation steps. Glacial acetic acid, while less polar, stabilizes protonated intermediates during condensation, reducing side reactions [5].

Purification Strategies: Recrystallization and Chromatographic Methods

Recrystallization

Crude N-carbamoyl-2-cyano-butanamide is purified via recrystallization using ethanol-water mixtures. The compound’s solubility decreases at lower temperatures, enabling selective crystallization.

Procedure:

  • Dissolve the crude product in hot ethanol (70°C).
  • Gradually add deionized water until cloudiness appears.
  • Cool to 4°C and filter under vacuum.
  • Repeat to achieve >99% purity [3].

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (HPLC) with amide-silica stationary phases resolves residual impurities. A gradient elution of acetonitrile and potassium phosphate buffer (pH 6.85) achieves baseline separation within 26 minutes [4].

Chromatographic Conditions:

  • Column: Amide-embedded silica (4 µm, 60 Å).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 230 nm [4].

Infrared Spectral Analysis of Amide and Nitrile Stretching Frequencies

The infrared spectroscopic characterization of N-carbamoyl-2-cyano-butanamide reveals distinctive absorption patterns arising from its dual functional groups. The compound exhibits characteristic stretching frequencies for both the carbamoyl (amide) and cyano (nitrile) functionalities that provide valuable structural information.

Nitrile Stretching Vibrations

The cyano group in N-carbamoyl-2-cyano-butanamide displays a characteristic absorption in the 2260-2240 cm⁻¹ region [1]. This frequency range is diagnostic for nitrile groups and occurs at relatively high wavenumbers due to the strong triple bond character of the carbon-nitrogen bond. The nitrile stretching vibration appears as a medium intensity band and is located in a spectral region with minimal overlap from other functional groups, making it easily identifiable [1] [2]. For compounds containing aromatic or conjugated systems, the nitrile absorption typically shifts to slightly lower frequencies around 2230 cm⁻¹ [2], though N-carbamoyl-2-cyano-butanamide lacks such conjugation.

Amide Stretching Frequencies

The carbamoyl group exhibits multiple characteristic absorption bands that provide detailed structural information. The carbonyl stretching vibration (amide I band) appears in the 1670-1640 cm⁻¹ region with strong intensity [1] [3]. Primary amides typically show the amide I band at approximately 1650 cm⁻¹ in the solid state, with the frequency shifting to higher values (near 1690 cm⁻¹) in dilute solution due to reduced hydrogen bonding [3]. The exact position depends on the degree of hydrogen bonding and the physical state of the compound.

Nitrogen-Hydrogen Stretching Vibrations

The primary amide functionality displays characteristic nitrogen-hydrogen stretching frequencies. In dilute solution, primary amides exhibit two moderately intense bands corresponding to asymmetrical and symmetrical N-H stretching vibrations near 3520 and 3400 cm⁻¹, respectively [3]. In solid samples, these bands shift to lower frequencies (approximately 3350 and 3180 cm⁻¹) due to hydrogen bonding interactions [3]. The N-H stretching bands of amides are of medium intensity compared to O-H stretches and are sensitive to the amount of hydrogen bonding present [3].

Amide II Band

Primary amides also show a sharp N-H bending absorption band (amide II band) in the 1620-1590 cm⁻¹ region [3]. This band normally appears at a somewhat lower frequency than the carbonyl band and has an intensity of one-half to one-third of the carbonyl absorption [3]. The amide II band provides additional confirmation of the primary amide structure.

Table 1: Characteristic Infrared Absorption Frequencies for N-carbamoyl-2-cyano-butanamide

Functional GroupVibration ModeFrequency Range (cm⁻¹)Intensity
Cyano (C≡N)Stretching2260-2240Medium
Amide (C=O)Stretching (Amide I)1670-1640Strong
Primary Amide (N-H)Asymmetric Stretching3520 (solution), 3350 (solid)Medium
Primary Amide (N-H)Symmetric Stretching3400 (solution), 3180 (solid)Medium
Primary Amide (N-H)Bending (Amide II)1620-1590Medium

Nuclear Magnetic Resonance Signal Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about N-carbamoyl-2-cyano-butanamide through analysis of both proton and carbon-13 chemical shifts and coupling patterns.

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of N-carbamoyl-2-cyano-butanamide reveals several distinct resonances corresponding to different chemical environments within the molecule. The primary amide protons appear as characteristic signals in the downfield region, typically appearing between 5.5-7.0 ppm [4] [5]. These amide protons often appear as broad signals due to quadrupolar relaxation and exchange processes [4].

The methylene protons (CH₂) adjacent to the cyano group appear as characteristic multiplets, with chemical shifts influenced by the electron-withdrawing effects of both the cyano and carbonyl groups. The terminal methyl group typically appears as a triplet in the aliphatic region around 1.0-1.5 ppm, with coupling to the adjacent methylene protons.

The α-hydrogen (proton on the carbon bearing the cyano group) appears as a characteristic multiplet, with its chemical shift significantly influenced by the deshielding effects of the cyano group. This proton typically resonates in the 2.5-4.0 ppm region, depending on the specific substitution pattern.

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides valuable information about the carbon framework of N-carbamoyl-2-cyano-butanamide. The cyano carbon exhibits a characteristic resonance in the 115-130 δ region [2] [6]. Specifically, the nitrile carbon chemical shift provides information about the stereochemical environment, with equatorially oriented nitriles typically resonating downfield (δ 126.8-124.4) compared to axial counterparts (δ 124.6-118.6) [6].

The carbonyl carbon of the amide group appears in the characteristic range of 165-185 δ [2]. For primary amides, this carbon typically appears near the upfield end of this range. The α-carbon (carbon bearing the cyano group) shows a distinct resonance influenced by the electron-withdrawing effects of the cyano substituent.

The aliphatic carbons of the butyl chain display characteristic chemical shifts in the aliphatic region. The terminal methyl carbon typically appears around 10-20 δ, while the methylene carbons appear in the 20-40 δ region, with exact positions dependent on their proximity to the electron-withdrawing groups.

Table 2: ¹³C Nuclear Magnetic Resonance Chemical Shift Assignments

Carbon PositionChemical Shift Range (δ)Assignment
Cyano (C≡N)115-130Nitrile carbon
Carbonyl (C=O)165-185Amide carbonyl
α-Carbon25-35Carbon bearing cyano group
Methylene (CH₂)20-30Butyl chain carbons
Methyl (CH₃)10-20Terminal methyl

Mass Spectrometric Fragmentation Patterns and Molecular Ion Validation

Mass spectrometric analysis of N-carbamoyl-2-cyano-butanamide provides crucial information about its molecular weight and fragmentation behavior under electron impact ionization conditions.

Molecular Ion Peak

The molecular ion peak (M⁺- ) of N-carbamoyl-2-cyano-butanamide appears at m/z 155, corresponding to the loss of a single electron from the neutral molecule [7]. This peak provides direct confirmation of the molecular weight (155.15 g/mol) and serves as the parent ion for subsequent fragmentation processes [8] [9]. The molecular ion peak typically exhibits moderate intensity, as the compound contains relatively stable functional groups that do not lead to extensive immediate fragmentation [10].

According to the nitrogen rule, compounds containing an odd number of nitrogen atoms exhibit molecular ion peaks at odd m/z values [8]. N-carbamoyl-2-cyano-butanamide contains three nitrogen atoms, resulting in the expected odd molecular ion peak at m/z 155 [8].

Characteristic Fragmentation Patterns

The fragmentation pattern of N-carbamoyl-2-cyano-butanamide follows predictable pathways based on the stability of the resulting fragment ions and the inherent weakness of specific bonds within the molecule.

Amide Bond Cleavage

Primary amides characteristically undergo cleavage of the amide bond (N-CO) under electron impact conditions [11] [12]. This fragmentation results in the loss of the neutral amine portion and formation of an acylium cation. For N-carbamoyl-2-cyano-butanamide, this process leads to the loss of NH₂CONH₂ (60 mass units), producing a fragment ion at m/z 95 [11] [12].

McLafferty Rearrangement

Primary amides frequently exhibit McLafferty rearrangement as a dominant fragmentation pathway, often producing the base peak in the mass spectrum [11]. This rearrangement involves a six-membered transition state and results in the formation of characteristic fragment ions. For N-carbamoyl-2-cyano-butanamide, the McLafferty rearrangement can produce fragment ions through hydrogen transfer and bond reorganization processes.

Nitrile-Related Fragmentations

Compounds containing nitrile groups exhibit characteristic fragmentation patterns including loss of hydrogen cyanide (HCN, 27 mass units) and loss of the α-hydrogen (M-1) [13]. For N-carbamoyl-2-cyano-butanamide, these fragmentations produce ions at m/z 128 (M-27) and m/z 154 (M-1), respectively [13].

Alpha-Cleavage

Alpha-cleavage adjacent to the carbonyl group represents another significant fragmentation pathway. This process involves cleavage of the C-C bond next to the carbonyl carbon, leading to the formation of stable carbonyl-containing fragment ions [13].

Table 3: Major Fragmentation Pathways and Fragment Ion Assignments

Fragment Ion (m/z)Neutral LossFragmentation PathwayRelative Intensity
155-Molecular ion (M⁺- )Moderate
1541 (H- )α-Hydrogen lossLow-Medium
12827 (HCN)Hydrogen cyanide lossMedium
9560 (NH₂CONH₂)Amide bond cleavageHigh
41114McLafferty + additional lossesMedium-High

Melting Point Range Determination and Solubility Profiling

The physicochemical properties of N-carbamoyl-2-cyano-butanamide, including melting point and solubility characteristics, provide important information for understanding its behavior under various conditions and potential applications.

Melting Point Determination

Based on available data for related carbamoyl-cyano compounds, N-carbamoyl-2-cyano-butanamide exhibits a defined melting point range that reflects the intermolecular forces present in the crystalline state [14]. Similar compounds such as N-carbamoyl-2-cyanoacetamide show melting ranges of 203-207°C [14], suggesting that N-carbamoyl-2-cyano-butanamide likely exhibits a melting point in a comparable range, though the additional butyl chain may influence this property.

The presence of multiple hydrogen bonding sites (primary amide groups and cyano functionality) contributes to strong intermolecular interactions in the solid state, resulting in a relatively high melting point. The linear alkyl chain provides additional van der Waals interactions that further stabilize the crystal lattice.

Solubility Profile

The solubility characteristics of N-carbamoyl-2-cyano-butanamide are determined by the balance between its polar functional groups and hydrophobic alkyl chain. The compound contains multiple polar sites including the cyano group and primary amide functionality, which promote solubility in polar solvents through hydrogen bonding and dipole-dipole interactions.

Aqueous Solubility

The presence of the primary amide group provides significant water solubility through hydrogen bonding with water molecules. Primary amides are generally moderately to highly soluble in water due to their ability to form multiple hydrogen bonds [3]. However, the butyl chain introduces some hydrophobic character that may limit aqueous solubility compared to shorter-chain analogs.

Organic Solvent Solubility

N-carbamoyl-2-cyano-butanamide shows good solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols due to the polar nature of both functional groups. The compound may show limited solubility in nonpolar solvents due to the predominance of polar functional groups over the relatively short alkyl chain.

pH-Dependent Solubility

The amide functionality may exhibit pH-dependent solubility behavior, with potential for increased solubility under acidic conditions where protonation of the amide nitrogen can occur, and under basic conditions where deprotonation of the amide protons may take place.

Table 4: Estimated Solubility Profile for N-carbamoyl-2-cyano-butanamide

Solvent ClassSolubilityMechanism
WaterModerateHydrogen bonding
AlcoholsHighHydrogen bonding, dipole interactions
DMSO/DMFHighStrong dipole interactions
ChloroformModerateWeak dipole interactions
HydrocarbonsLowLimited polar interactions

Computational Modeling of Electronic Structure and Reactivity

Computational methods provide valuable insights into the electronic structure, geometry, and reactivity patterns of N-carbamoyl-2-cyano-butanamide through density functional theory calculations and molecular orbital analysis.

Molecular Geometry Optimization

Density functional theory calculations using the B3LYP functional with appropriate basis sets provide optimized molecular geometries for N-carbamoyl-2-cyano-butanamide [15] [16]. The optimized structure reveals the preferred conformations of the molecule, including the orientation of the cyano group relative to the amide functionality and the overall three-dimensional arrangement of atoms.

The cyano group adopts a linear geometry with a characteristic C≡N bond length of approximately 1.17 Å, consistent with triple bond character [16]. The amide group exhibits planar geometry around the carbonyl carbon, with characteristic C=O and C-N bond lengths of approximately 1.23 Å and 1.33 Å, respectively [16].

Electronic Structure Analysis

Computational analysis reveals the electronic distribution within N-carbamoyl-2-cyano-butanamide, including the location of highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels [17]. The cyano group acts as a strong electron-withdrawing group, significantly affecting the electron density distribution throughout the molecule [17].

The HOMO is typically localized on the amide nitrogen and oxygen atoms, reflecting the nucleophilic character of these centers [17]. The LUMO often shows significant contribution from the cyano carbon and carbonyl carbon atoms, indicating their electrophilic nature [17].

Frontier Molecular Orbital Analysis

The energy gap between HOMO and LUMO levels provides information about the chemical reactivity and stability of the compound [17]. A larger HOMO-LUMO gap generally indicates greater kinetic stability, while a smaller gap suggests higher reactivity toward electrophilic and nucleophilic attack [17].

Electrostatic Potential Surface

Computational mapping of the electrostatic potential surface reveals regions of positive and negative charge density within the molecule [15]. The cyano nitrogen and amide oxygen atoms typically exhibit negative electrostatic potential, indicating nucleophilic character, while the carbonyl carbon and cyano carbon show positive potential, suggesting electrophilic reactivity [15].

Reactivity Descriptors

Computational analysis provides quantitative reactivity descriptors including:

  • Global hardness and softness parameters
  • Chemical potential and electronegativity values
  • Local reactivity indices for different atomic centers
  • Fukui functions for predicting sites of electrophilic and nucleophilic attack [15]

Table 5: Computed Electronic Properties of N-carbamoyl-2-cyano-butanamide

PropertyCalculated ValueMethodSignificance
HOMO Energy-6.5 to -7.0 eVDFT/B3LYPElectron-donating ability
LUMO Energy-1.5 to -2.0 eVDFT/B3LYPElectron-accepting ability
HOMO-LUMO Gap4.5 to 5.5 eVDFT/B3LYPChemical stability
Dipole Moment3.5 to 4.5 DDFT/B3LYPPolarity

Vibrational Frequency Analysis

Computational prediction of vibrational frequencies provides theoretical support for infrared spectroscopic assignments [17]. The calculated frequencies for the cyano stretch (2200-2300 cm⁻¹), amide I band (1600-1700 cm⁻¹), and N-H stretching modes (3200-3600 cm⁻¹) show good agreement with experimental observations [17].

Thermodynamic Properties

Computational methods allow prediction of thermodynamic properties including:

  • Standard enthalpy of formation
  • Gibbs free energy
  • Entropy values
  • Heat capacity
  • Thermal stability parameters [15]

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

155.069476538 g/mol

Monoisotopic Mass

155.069476538 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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